![molecular formula C48H72Br2N4O2 B14784923 1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of diketopyrrolopyrrole (DPP) derivatives, which are known for their excellent electronic properties and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-bis(5-bromopyridin-2-yl)pyrrolo[3,4-c]pyrrole-1,4-(2H,5H)-dione.
Reaction with Potassium Carbonate and 1-Bromohexadecane: The starting material is reacted with potassium carbonate and 1-bromohexadecane in dimethylformamide (DMF) under an argon atmosphere.
Purification: The reaction mixture is then poured into water, extracted with dichloromethane, washed with sodium chloride solution, and dried over anhydrous magnesium sulfate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
化学反应分析
Types of Reactions
1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the pyridine rings can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate, and the reactions are conducted in solvents like toluene or DMF under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with an arylboronic acid would produce a biaryl compound .
科学研究应用
1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione has several scientific research applications:
Organic Electronics: Due to its excellent electronic properties, this compound is used in the development of organic semiconductors and photovoltaic materials.
Materials Science: It is employed in the synthesis of conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Biological Studies: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.
作用机制
The mechanism by which 1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials and biological systems, making it useful in both materials science and medicinal chemistry .
相似化合物的比较
Similar Compounds
3,6-Bis(5-bromopyridin-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound is structurally similar but lacks the hexyldecyl side chains, which can affect its solubility and electronic properties.
5-Bromopyridine Derivatives: Compounds like 5-bromopyridine and its derivatives share the bromopyridine moiety but differ in their overall structure and applications.
Uniqueness
1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione is unique due to its combination of bromopyridine units and long alkyl side chains. This combination enhances its solubility in organic solvents and its ability to form ordered structures in thin films, making it particularly valuable in organic electronics and materials science .
属性
分子式 |
C48H72Br2N4O2 |
|---|---|
分子量 |
896.9 g/mol |
IUPAC 名称 |
1,4-bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C48H72Br2N4O2/c1-5-9-13-17-19-23-27-37(25-21-15-11-7-3)35-53-45(41-31-29-39(49)33-51-41)43-44(47(53)55)46(42-32-30-40(50)34-52-42)54(48(43)56)36-38(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-34,37-38H,5-28,35-36H2,1-4H3 |
InChI 键 |
AVLRTJIVEJNRAV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCC)CCCCCCCC)C3=NC=C(C=C3)Br)C1=O)C4=NC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14784840.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14784844.png)
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide](/img/structure/B14784852.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14784858.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784865.png)
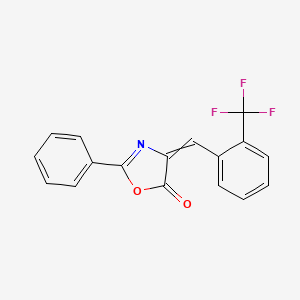
![6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)
![(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14784880.png)
![5'-Benzyl 1-(tert-butyl) (3a'R,6a'R)-3'-oxohexahydro-5'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1,5'-dicarboxylate](/img/structure/B14784891.png)
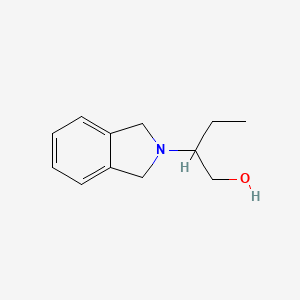
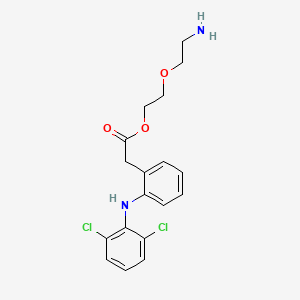
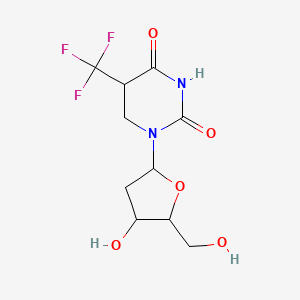
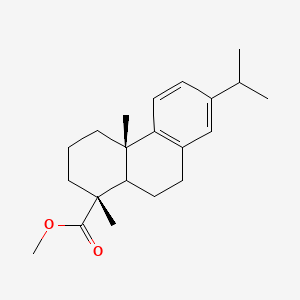
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)
